- Thiocarbonyl to carbonyl group transformation using cuprous chloride and sodium hydroxide, Tetrahedron Letters, 1986, 27(33), 3911-12

Cas no 90-47-1 (Xanthone)

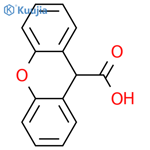

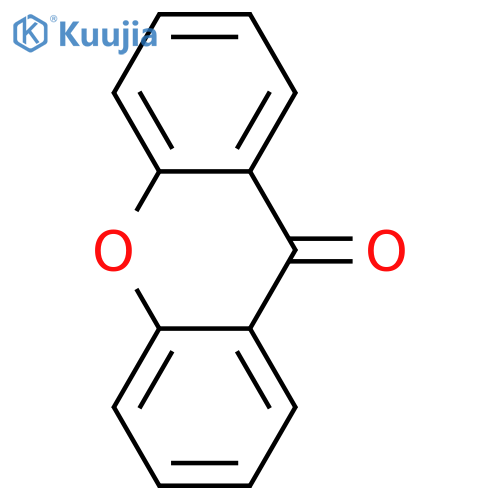

Xanthone structure

Produktname:Xanthone

Xanthone Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Xanthone

- Xanthen-9-one

- XANTHONE(AS)

- 9H-Xanthen-9-one

- 9-Oxoxanthene

- 9-Xanthenone

- Benzophenone oxide

- Diphenylene ketone oxide

- Genicide

- Xanthenone

- 9-Xanthone

- Dibenzo-gamma-pyrone

- Xanthene, 9-oxo-

- 9H-Xanthene, 9-oxo-

- Caswell No. 905

- Dibenzo-.gamma.-pyrone

- EPA Pesticide Chemical Code 086503

- 9749WEV0CA

- E 6

- JNELGWHKGNBSMD-UHFFFAOYSA-N

- NSC14978

- ST024714

- diphenyline ketone oxide

- xanthene-9-one

- Xanthone(Genicide)

- Xanthon

- BCP21155

- Spectrum2_000052

- AC-907/21098006

- NCGC00095484-03

- Z104477176

- HY-N0126

- W-100331

- CHEMBL186784

- NSC 14978

- Xanthone, 97%

- F8889-9282

- XANTHONE [USP-RS]

- EN300-20176

- SY017687

- Spectrum3_001884

- MLS002207109

- 90-47-1

- Q421789

- NSC-14978

- Tox21_301151

- MFCD00005060

- UNII-9749WEV0CA

- CHEBI:37647

- SR-05000002437-1

- C13H8O2

- STR05546

- SW219800-1

- BSPBio_003388

- F15407

- STK372481

- SCHEMBL41161

- SMR000112239

- DTXCID201795

- FT-0645039

- SR-05000002437

- CAS-90-47-1

- DTXSID6021795

- LS-162426

- CCG-38356

- XANTHONE [MI]

- WLN: T C666 BO IVJ

- CS-0007833

- X0005

- NCGC00095484-02

- NCGC00255049-01

- Xanthone (Genicide)

- KBio3_002891

- Xanthone, United States Pharmacopeia (USP) Reference Standard

- NCGC00095484-01

- s2372

- A843557

- BDBM50155411

- HMS3651G22

- AI3-00077

- EINECS 201-997-7

- InChI=1/C13H8O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8

- AKOS001213782

- xanthen-9-on

- SPECTRUM200523

- SDCCGMLS-0066462.P001

- ghl.PD_Mitscher_leg0.1212

- SPBio_000203

- Xanthen-9-one (8CI)

- Dibenzo-γ-pyrone

- Dibenzo[b,e]pyran-10-one

- NS00039360

- DA-68731

- Dibenzo-g-pyrone

- 9Xanthone

- BRD-K27135764-001-08-7

- XANTHONE (USP-RS)

- Dibenzogammapyrone

- 9Xanthenone

- 9HXanthen9one

- 9Oxoxanthene

- Xanthene, 9oxo

- 9HXanthene, 9oxo

- Xanthen9one

- Dibenzo(b,e)pyran-10-one

- Dibenzo-I3-pyrone

- C22599

-

- MDL: MFCD00005060

- Inchi: 1S/C13H8O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H

- InChI-Schlüssel: JNELGWHKGNBSMD-UHFFFAOYSA-N

- Lächelt: O=C1C2C(=CC=CC=2)OC2C1=CC=CC=2

- BRN: 140443

Berechnete Eigenschaften

- Genaue Masse: 196.05200

- Monoisotopenmasse: 196.052

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 15

- Anzahl drehbarer Bindungen: 0

- Komplexität: 237

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Molekulargewicht: 196.20

- XLogP3: 3.4

- Topologische Polaroberfläche: 26.3

- Oberflächenladung: 0

- Tautomerzahl: nichts

Experimentelle Eigenschaften

- Farbe/Form: Weiße bis hellgelbe Nadel wie Kristalle.

- Dichte: 1.1607 (rough estimate)

- Schmelzpunkt: 172-174 °C (lit.)

- Siedepunkt: 349-350 °C/730 mmHg(lit.)

- Flammpunkt: 350-351°C

- Brechungsindex: 1.6000 (estimate)

- Wasserteilungskoeffizient: It is Soluble in water (partly), chloroform, hot Toluene, ether (slightly), and hot alcohol.

- Stabilität/Haltbarkeit: Stable. Incompatible with strong oxidizing agents.

- PSA: 30.21000

- LogP: 2.94620

- Merck: 10062

- Löslichkeit: Es ist löslich in Chloroform, Ethanol, Ether, Chloroform und Benzol, leicht löslich im Erdölether, aber unlöslich im Wasser.

Xanthone Sicherheitsinformationen

Xanthone Zolldaten

- HS-CODE:2932999099

- Zolldaten:

China Zollkodex:

2932999099Übersicht:

2932999099. Andere heterocyclische Verbindungen, die nur Sauerstoffheteratome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung für

Zusammenfassung:

2932999099. andere heterocyclische Verbindungen nur mit Sauerstoffheteratom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

Xanthone Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20176-0.5g |

9H-xanthen-9-one |

90-47-1 | 95% | 0.5g |

$21.0 | 2023-09-16 | |

| Oakwood | 358255-1g |

9H-Xanthen-9-one |

90-47-1 | 99% | 1g |

$9.00 | 2024-07-19 | |

| eNovation Chemicals LLC | D387972-25g |

Xanthone |

90-47-1 | 97% | 25g |

$110 | 2024-05-24 | |

| Enamine | EN300-20176-0.1g |

9H-xanthen-9-one |

90-47-1 | 95% | 0.1g |

$19.0 | 2023-09-16 | |

| Enamine | EN300-20176-25.0g |

9H-xanthen-9-one |

90-47-1 | 95% | 25g |

$41.0 | 2023-04-20 | |

| Apollo Scientific | OR1180-100g |

Xanthone |

90-47-1 | 98+% | 100g |

£40.00 | 2025-02-19 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1720203-100MG |

90-47-1 | 100MG |

¥9538.08 | 2023-04-12 | |||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017741-25g |

Xanthone |

90-47-1 | 98% | 25g |

¥128 | 2024-05-21 | |

| eNovation Chemicals LLC | D387972-100g |

Xanthone |

90-47-1 | 97% | 100g |

$200 | 2024-05-24 | |

| ChemScence | CS-0007833-500g |

Xanthone |

90-47-1 | 99.83% | 500g |

$320.0 | 2022-04-26 |

Xanthone Herstellungsverfahren

Synthetic Routes 1

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) Solvents: Acetonitrile ; 12 h, 1 atm, 25 °C

Referenz

- A sodium trifluoromethanesulfinate-mediated photocatalytic strategy for aerobic oxidation of alcohols, Chemical Communications (Cambridge, 2020, 56(82), 12443-12446

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Riboflavin, 2′,3′,4′,5′-tetraacetate Solvents: Acetonitrile ; 8 h, 1 atm, rt

Referenz

- Synthesis of xanthones, thioxanthones and acridones by a metal-free photocatalytic oxidation using visible light and molecular oxygen, Molecules, 2021, 26(4),

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Acetic acid , 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone , tert-Butyl nitrite Solvents: 1,2-Dichloroethane ; 12 h, rt

Referenz

- Visible-Light-Induced Aerobic Oxidation of Benzylic C(sp 3 )-H of Alkylarenes Promoted by DDQ, tert -Butyl Nitrite, and Acetic Acid, Synlett, 2019, 30(2), 218-224

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Cesium, (tribromoplumbyl)- Solvents: Dichloromethane ; 2.5 h, rt

Referenz

- Visible-Light Photocatalytic Highly Selective Oxidation of Alcohols into Carbonyl Compounds by CsPbBr3 Perovskite, Journal of Organic Chemistry, 2023, 88(20), 14559-14570

Synthetic Routes 6

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 2808473-59-6 Solvents: Acetonitrile ; 16 h, 65 °C

Referenz

- Highly efficient multi-site synergistic catalysis of a polyoxovanadate-based metal-organic framework for benzylic C-H bond oxidation, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(31), 16514-16523

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Stereoisomer of [[N′′,N′′′′′,N′′′′′′′′-[(nitrilo-κN)tri-2,1-ethanediyl]tris[N,N,… Solvents: Acetone ; 0 °C

Referenz

- Formation of cobalt-oxygen intermediates by dioxygen activation at a mononuclear nonheme cobalt(II) center, Dalton Transactions, 2021, 50(34), 11889-11898

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Lithium chloride , Oxygen Catalysts: Copper chloride dihydrate Solvents: Acetonitrile ; 48 h, 25 °C

Referenz

- Visible light-driven copper(II) catalyzed aerobic oxidative cleavage of carbon-carbon bonds: a combined experimental and theoretical study, Organic Chemistry Frontiers, 2022, 9(22), 6229-6239

Synthetic Routes 12

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Pyridinium, 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tris[1-ethyl-, bromide (1:3) Solvents: Acetonitrile ; 18 h, rt

Referenz

- Redox-active and Bronsted basic dual sites for photocatalytic activation of benzylic C-H bonds based on pyridinium derivatives, Green Chemistry, 2022, 24(6), 2492-2498

Synthetic Routes 14

Reaktionsbedingungen

1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: 1,2-Dichloroethane ; 12 h, 130 °C

Referenz

- Concise synthesis of xanthones by the tandem etherification-Acylation of diaryliodonium salts with salicylates, Chinese Chemical Letters, 2018, 29(6), 985-988

Synthetic Routes 15

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: 2,4,6-Trimethylpyridine , Tetrabutylammonium perchlorate , Water Catalysts: Tempo Solvents: Dichloromethane ; 10 min, rt; 10 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Electrochemical Decarboxylative Oxygenation of Carboxylic Acids, ACS Sustainable Chemistry & Engineering, 2022, 10(15), 5067-5071

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) , Manganese sulfate hydrate (solid support) Solvents: Dichloromethane ; 24 h, rt

Referenz

- Green oxidations. Manganese(II) sulfate aided oxidations of organic compounds by potassium permanganate, Monatshefte fuer Chemie, 2007, 138(7), 649-651

Synthetic Routes 18

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Acetyl chloride , Sulfuric acid

Referenz

- A new condensing agent for the preparation of benzo-γ-pyrones, and the mode of action of sulfoacetic acid in acetylations, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1933, 66, 1168-77

Synthetic Routes 20

Synthetic Routes 21

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 4 h, 50 °C

Referenz

- Broadening the catalyst and reaction scope of regio- and chemoselective C-H oxygenation: a convenient and scalable approach to 2-acylphenols by intriguing Rh(II) and Ru(II) catalysis, Organic & Biomolecular Chemistry, 2013, 11(14), 2318-2322

Synthetic Routes 22

Synthetic Routes 23

Synthetic Routes 24

Reaktionsbedingungen

1.1 Reagents: Trimethylamine oxide Solvents: Acetonitrile

Referenz

- Oxo transfer from amine N-oxides to copper salts: resulting copper(III) mediated oxidation of organic ligands, Studies in Surface Science and Catalysis, 1991, 66, 665-73

Synthetic Routes 25

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone , Nitric acid Solvents: Dichloromethane ; 18 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referenz

- Scalable Aerobic Oxidation of Alcohols Using Catalytic DDQ/HNO3, Organic Process Research & Development, 2020, 24(5), 856-860

Synthetic Routes 26

Reaktionsbedingungen

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Manganese oxide (MnO2) Solvents: Acetonitrile , Water ; 10 h, 80 °C

Referenz

- Oxidation of alkyl aromatics to ketones by tert-butyl hydroperoxide on manganese dioxide catalyst, Tetrahedron Letters, 2012, 53(24), 2989-2992

Synthetic Routes 27

Synthetic Routes 28

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate , 4,7-Diphenyl-1,10-phenanthroline , Oxygen Catalysts: Copper oxide (CuO) , Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dichloromethane ; rt → 40 °C; 40 h, 40 °C

Referenz

- Decarboxylative Oxidation of Carboxylic Acids Using Photocatalysis and Copper Catalysis, Synlett, 2023, 34(17), 2029-2033

Xanthone Raw materials

- (2-Fluorophenyl)(2-hydroxyphenyl)methanone

- Xanthene-9-carboxylic acid

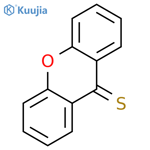

- 9H-xanthene-9-thione

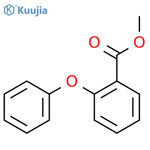

- Methyl 2-phenoxybenzoate

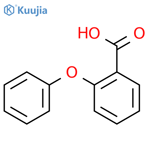

- 2-Phenoxybenzoic acid

- Xanthydrol

- Xanthene

Xanthone Preparation Products

Xanthone Verwandte Literatur

-

1. Synthesis of C-ring substituted xanthones from the [4?+?2] cycloaddition reaction of vinylchromones and acyclic enaminesAvijit S. Kelkar,Roy M. Letcher,Kung-Kai Cheung,Kwei-Fung Chiu,Geoffrey D. Brown J. Chem. Soc. Perkin Trans. 1 2000 3732

-

Jie Liu,Hui Bao,Huailing Wang,Qiang Luo,Jianhong Zuo,Zhigang Liu,Shuqi Qiu,Xizhuo Sun,Xiaoyu Liu RSC Adv. 2019 9 40781

-

Diana I. S. P. Resende,Fernando Dur?es,Miguel Maia,Emília Sousa,Madalena M. M. Pinto Org. Chem. Front. 2020 7 3027

-

Xiao-Qian Chi,Cheng-Ting Zi,Hong-Mei Li,Liu Yang,Yong-Feng Lv,Jin-Yu Li,Bo Hou,Fu-Cai Ren,Jiang-Miao Hu,Jun Zhou RSC Adv. 2018 8 41377

-

5. Acid catalysed rearrangements of 1-hydroxy-2,3,4,4a-tetrahydro-9H-xanthen-9-ones: synthesis and cycloaddition reactions of 3,4-dihydro-9H-xanthen-9-onesChristopher D. Gabbutt,John D. Hepworth,Michael W. J. Urquhart,Luis M. Vazquez de Miguel J. Chem. Soc. Perkin Trans. 1 1998 1547

90-47-1 (Xanthone) Verwandte Produkte

- 703-23-1(2-Hydroxy-6-methoxyacetophenone)

- 131-57-7(Oxybenzone)

- 1641-17-4(Mexenone)

- 832-58-6(2',4',6'-Trimethoxyacetophenone)

- 1201-38-3(2',5'-Dimethoxyacetophenone)

- 2040-04-2(2',6'-Dimethoxyacetophenone)

- 579-74-8(2-Methoxyacetophenone)

- 3722-51-8(Sieber Linker)

- 1214-24-0(3,6-Dihydroxy-9H-xanthen-9-one)

- 829-20-9(2',4'-Dimethoxyacetophenone)

Empfohlene Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:90-47-1)Xanthone

Reinheit:98%

Menge:Company Customization

Preis ($):Untersuchung

Suzhou Senfeida Chemical Co., Ltd

(CAS:90-47-1)Xanthone

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung